molecular formula C11H20N3O3P B15344940 Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester CAS No. 70647-61-9

Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester

Cat. No.: B15344940
CAS No.: 70647-61-9
M. Wt: 273.27 g/mol
InChI Key: WZMIHMQOTALNNH-UHFFFAOYSA-N
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Description

Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of aziridine rings, a phosphinyl group, and a cyclohexyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester typically involves the reaction of aziridine with phosphinyl chloride, followed by the introduction of a cyclohexyl ester group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinyl derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce aziridine and phosphinyl functionalities into target molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving aziridine and phosphinyl groups.

    Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine rings can form covalent bonds with nucleophilic sites in proteins, while the phosphinyl group can participate in phosphorylation reactions. These interactions can modulate biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester is unique due to its specific combination of aziridine rings, phosphinyl group, and cyclohexyl ester moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

70647-61-9

Molecular Formula

C11H20N3O3P

Molecular Weight

273.27 g/mol

IUPAC Name

cyclohexyl N-[bis(aziridin-1-yl)phosphoryl]carbamate

InChI

InChI=1S/C11H20N3O3P/c15-11(17-10-4-2-1-3-5-10)12-18(16,13-6-7-13)14-8-9-14/h10H,1-9H2,(H,12,15,16)

InChI Key

WZMIHMQOTALNNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NP(=O)(N2CC2)N3CC3

Origin of Product

United States

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